molecular formula C8H14N4 B1483856 1-(piperidin-3-yl)-1H-pyrazol-5-amine CAS No. 2098019-23-7

1-(piperidin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B1483856
CAS No.: 2098019-23-7
M. Wt: 166.22 g/mol
InChI Key: XWYUNBBKWZXILS-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrazole core substituted with an amine group at the 5-position and a piperidine ring at the 1-position . This combination of nitrogen-containing heterocycles makes it a valuable scaffold for constructing novel bioactive molecules. Piperidine and pyrazole rings are common motifs in pharmaceuticals, contributing to a wide range of pharmacological activities . As a building block, this compound is primarily used in the synthesis of more complex molecules for research. Its structure is analogous to other documented pyrazole-piperidine amines, such as 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine and intermediates used in the development of targeted therapies like Ibrutinib . The presence of the amine group allows for further functionalization, making it a versatile intermediate for generating diverse chemical libraries. Researchers utilize this compound in the exploration of new therapeutic agents. Pyrazole derivatives, in general, have been identified in compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The piperidine moiety is a frequent component in drugs targeting the central nervous system . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2098019-23-7

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-piperidin-3-ylpyrazol-3-amine

InChI

InChI=1S/C8H14N4/c9-8-3-5-11-12(8)7-2-1-4-10-6-7/h3,5,7,10H,1-2,4,6,9H2

InChI Key

XWYUNBBKWZXILS-UHFFFAOYSA-N

SMILES

C1CC(CNC1)N2C(=CC=N2)N

Canonical SMILES

C1CC(CNC1)N2C(=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The biological activity and physicochemical properties of pyrazole-piperidine derivatives are highly sensitive to substituent positions and functional group modifications. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features/Activity Reference
1-(Piperidin-3-yl)-1H-pyrazol-5-amine C₈H₁₄N₄ (inferred) ~166.23 (inferred) Piperidin-3-yl (1), NH₂ (5) Hypothesized kinase modulation based on structural analogs . N/A
3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine C₁₄H₁₈N₄ 242.32 Benzyl (piperidine), NH₂ (5) Enhanced lipophilicity; potential CNS activity due to benzyl group .
5-Methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine C₁₀H₁₈N₄ 194.28 Methyl (pyrazole), methyl-piperidin-4-yl Improved metabolic stability; methyl groups reduce oxidation susceptibility .
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine C₁₄H₁₈N₄ 242.32 Phenyl (3), piperidin-4-yl (1) Phenyl group enhances aromatic stacking interactions; targets cancer-related kinases .
3-(Piperidin-4-yl)-1H-pyrazol-5-amine C₈H₁₄N₄ 166.23 Piperidin-4-yl (3), NH₂ (5) Lower molecular weight improves solubility; used in high-throughput phasing .

Impact of Substituent Position on Activity

  • Regioisomeric Effects : demonstrates that switching substituent positions (e.g., from 3-(4-fluorophenyl) to 4-(4-fluorophenyl)) can drastically alter inhibitory profiles. For example, 3-(4-fluorophenyl)-4-pyridinyl analogs inhibit p38αMAP kinase, while regioisomers target cancer-related kinases .
  • Piperidine Substitution : Piperidin-3-yl derivatives (e.g., the target compound) may exhibit distinct binding modes compared to piperidin-4-yl analogs due to spatial orientation differences .
  • Aromatic vs. Aliphatic Groups : Benzyl or phenyl substitutions (e.g., in and ) increase hydrophobic interactions with kinase ATP-binding pockets, whereas methyl groups () improve pharmacokinetic properties .

Preparation Methods

Cyclization and Substitution Approach Using Pyrazole Precursors

A representative method involves cyclizing appropriately substituted hydrazine derivatives with β-dicarbonyl compounds or equivalent precursors to form the pyrazole ring, followed by substitution with a piperidin-3-yl moiety.

  • For example, cyclization of 1-acetoacetylpiperidine derivatives with hydrazine or substituted hydrazines can yield the pyrazole ring with the piperidin-3-yl substituent at N-1.
  • Subsequent functionalization at the 5-position to introduce the amino group can be achieved by selective amination reactions or by using amino-substituted precursors.

Use of Lawesson’s Reagent for Cyclization (Patent WO2015063709A1)

A notable industrially advantageous process described in patent WO2015063709A1 involves cyclizing a precursor compound in the presence of Lawesson’s reagent to obtain pyrazole derivatives substituted with piperazine or piperidine moieties.

Key steps include:

  • Cyclization of a compound of formula V with Lawesson’s reagent to form the pyrazole ring system.
  • Organic layer separation, washing with aqueous sodium chloride and bicarbonate solutions to purify the product.
  • Concentration and crystallization steps involving controlled temperature and addition of glacial acetic acid to isolate the pyrazole derivative as an acetate salt.
  • Final drying under controlled temperature to yield the pure compound.

This method avoids the use of toxic solvents like pyridine and improves yield and purity, making it suitable for industrial scale-up.

Process Conditions Summary:

Step Conditions
Organic layer washing Sodium chloride solution (3 x 200 mL), 50-55°C
Concentration 100-110°C under atmospheric pressure
Acid addition Glacial acetic acid at 50-55°C
Stirring times 60 min at 50-55°C, then cooling and stirring at 20-25°C for 60 min
Cooling and filtration 0-5°C, stirring for 60 min, filtration
Washing of solid Toluene at 0-5°C
Drying Air oven at 40-45°C for 15-20 hours

This process yields 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate, a closely related compound, demonstrating the applicability of similar methods for 1-(piperidin-3-yl)-1H-pyrazol-5-amine synthesis.

Comparative Analysis of Preparation Routes

Method Key Reagents/Conditions Advantages Limitations
Cyclization with Lawesson’s reagent Lawesson’s reagent, aqueous washes, acetic acid crystallization Avoids toxic solvents, high purity, industrial scalability Requires careful temperature control
Hydrazine condensation with β-dicarbonyls Hydrazine derivatives, β-dicarbonyl compounds Direct ring formation, well-established May require protection/deprotection steps
Phosphorous oxychloride cyclization (older method) Phosphorous oxychloride, pyridine Effective cyclization Toxic solvents, lower yield and purity

Research Findings and Optimization Notes

  • The use of Lawesson’s reagent provides a milder and more environmentally friendly cyclization alternative compared to phosphorous oxychloride, improving yield and purity.
  • Washing with sodium chloride and bicarbonate solutions effectively removes impurities and unreacted starting materials.
  • Controlled crystallization via slow acid addition and temperature modulation enhances product isolation and purity.
  • Drying under mild heat preserves compound integrity and prevents decomposition.
  • Avoidance of pyridine as a solvent is beneficial for pharmaceutical manufacturing due to toxicity concerns.

Data Table: Typical Reaction Parameters for Preparation

Parameter Value/Range Notes
Reaction temperature 50–110 °C Different stages require specific temps
Stirring time 60 minutes per step Ensures complete reaction and crystallization
Washing solvents Sodium chloride solution, sodium bicarbonate solution, toluene For purification and isolation
Drying temperature 40–45 °C Prevents degradation during drying
Reaction atmosphere Atmospheric pressure Simplifies industrial setup

Q & A

Q. What are the optimal synthetic routes for 1-(piperidin-3-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, such as condensation of substituted pyrazole precursors with piperidine derivatives. For example, analogous compounds like N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide are synthesized via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (e.g., N₂) using palladium catalysts . Yield optimization requires precise control of temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Impurities from incomplete substitution can be minimized via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • NMR : Distinct peaks for the piperidine ring protons (δ 1.5–2.8 ppm) and pyrazole NH₂ (δ 5.5–6.0 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 176–196 for related pyrazol-5-amine derivatives) confirm molecular weight .
  • X-ray Crystallography : Resolves spatial arrangements, as seen in analogs like 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine (bond angles: ~120° for pyrazole ring) .

Q. What are the key physicochemical properties influencing solubility and stability?

  • LogP : Calculated ~1.8 (moderate lipophilicity due to piperidine’s tertiary amine).
  • pKa : The pyrazole NH₂ (pKa ~8.5) and piperidine NH (pKa ~10.3) affect protonation states in biological assays .
  • Stability: Susceptible to oxidation under acidic conditions; storage in amber vials at –20°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model transition states for reactions like amide coupling or cycloadditions. For example, Fukui indices identify nucleophilic sites (e.g., pyrazole C-4) prone to electrophilic attacks . Molecular dynamics simulations optimize solvent interactions (e.g., water vs. DMF) to predict reaction pathways .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • pH-dependent solubility : Adjust buffer systems (e.g., PBS vs. HEPES) to match physiological conditions.
  • Metabolite interference : Use LC-MS to identify degradation products during long-term assays .
  • Off-target effects : Perform counter-screening against related receptors (e.g., GPCRs) .

Q. How does the substitution pattern on the pyrazole ring modulate target binding affinity?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Piperidine position : 3-Substitution (vs. 4-) enhances steric complementarity in kinase pockets (e.g., CDK2 inhibition ΔG = –9.2 kcal/mol) .
  • Amino group : Methylation of NH₂ reduces hydrogen-bonding capacity, decreasing potency by ~50% in enzyme assays .

Q. What advanced techniques characterize intermolecular interactions in co-crystallized complexes?

  • Cryo-EM : Resolves binding modes in large protein complexes (e.g., proteases).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for ligand-receptor pairs .
  • Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹) .

Methodological Challenges and Solutions

Q. How to mitigate synthetic bottlenecks in scaling up this compound?

  • Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., cyclization) via controlled temperature gradients .
  • Catalyst Recycling : Immobilized Pd nanoparticles reduce heavy-metal waste in cross-coupling reactions .

Q. What analytical workflows validate purity for in vivo studies?

  • HPLC-UV/ELSD : Purity >98% with C18 columns (acetonitrile/water gradient).
  • Elemental Analysis : Confirms absence of halogenated byproducts (e.g., Cl⁻ < 0.1%) .

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